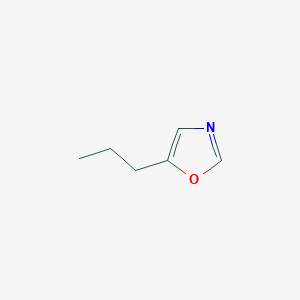
5-Propyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyloxazole is an organic compound belonging to the class of oxazoles, which are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyloxazole typically involves the cyclization of N-propargylamides. One common method is the metal-free cyclization using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source . This process involves intramolecular iodooxygenation, leading to the formation of the oxazole ring.
Industrial Production Methods: In industrial settings, the production of oxazoles, including this compound, often employs magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is efficient and eco-friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Propyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted oxazoles.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring.
Aplicaciones Científicas De Investigación
5-Propyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Propyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of immune responses .
Comparación Con Compuestos Similares
- 2-Methyl-5-propyloxazole
- 4-Methyl-2-pentyl-5-propyloxazole
Comparison: 5-Propyloxazole is unique due to its specific substitution pattern on the oxazole ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity. For instance, 2-Methyl-5-propyloxazole has a methyl group at the second position, which can influence its chemical properties and applications .
Propiedades
Fórmula molecular |
C6H9NO |
|---|---|
Peso molecular |
111.14 g/mol |
Nombre IUPAC |
5-propyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO/c1-2-3-6-4-7-5-8-6/h4-5H,2-3H2,1H3 |
Clave InChI |
VZGYSIMBMPYSMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
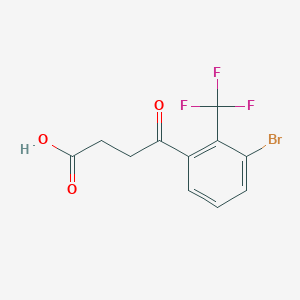
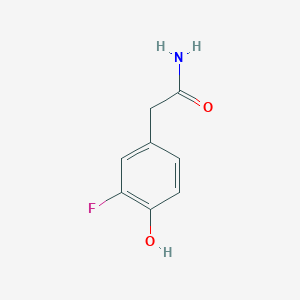
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
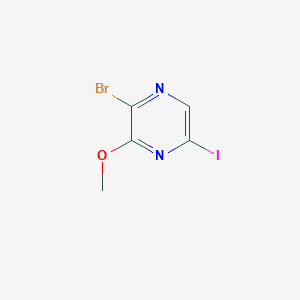
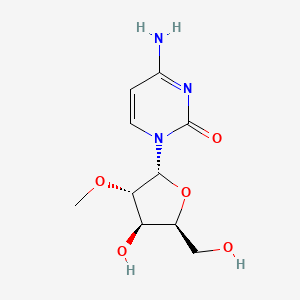



![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)

